3-Cyclopentylprop-2-en-1-amine
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Overview
Description
3-Cyclopentylprop-2-en-1-amine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclopentyl group attached to a prop-2-en-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Lacks the prop-2-en-1-amine moiety.
Propargylamine: Lacks the cyclopentyl group.
Cyclopentylpropyne: Similar structure but with a triple bond instead of a double bond
Uniqueness
3-Cyclopentylprop-2-en-1-amine is unique due to the combination of a cyclopentyl group and a prop-2-en-1-amine moiety.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(E)-3-cyclopentylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+ |
InChI Key |
NPSYQBXUKHCBHD-ZZXKWVIFSA-N |
Isomeric SMILES |
C1CCC(C1)/C=C/CN |
Canonical SMILES |
C1CCC(C1)C=CCN |
Origin of Product |
United States |
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